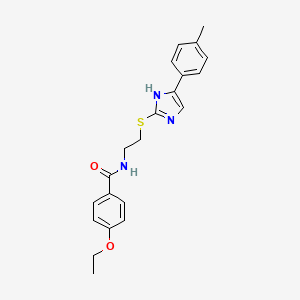
4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound classified as an imidazole derivative. Its unique structure, featuring an imidazole ring substituted with a p-tolyl group and linked to a thioethyl chain and a benzamide moiety, positions it as a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activities, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H20N2O2S. The structure can be summarized as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and cellular signaling pathways.
The compound has been shown to interact with specific proteins involved in cellular signaling pathways, which may influence cell proliferation and apoptosis. Its ability to bind effectively to these proteins suggests potential applications in therapeutic contexts, particularly for diseases characterized by dysregulated cell growth.
Antitumor Activity
Studies have highlighted the antitumor effects of this compound. For instance, in vitro assays demonstrated that the compound significantly inhibited the proliferation of cancer cell lines, suggesting its viability as a lead compound for further development in cancer therapies.
Comparative Analysis with Similar Compounds
The following table presents a comparison of this compound with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide | Phenyl group instead of p-tolyl | Different electronic properties affecting reactivity |
| N-(2-((5-(p-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Methoxy substitution on phenyl | Potentially enhanced solubility and bioavailability |
| N-(2-((5-(p-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Chlorine substitution | May exhibit different biological activities due to electron-withdrawing effects |
The p-tolyl group in this compound is crucial as it influences both its chemical reactivity and biological activity compared to other similar compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- In vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting its potential as an antitumor agent .
- Molecular Docking Studies : Computational studies have demonstrated that this compound binds effectively to target proteins involved in tumorigenesis, providing insights into its mechanism of action and potential therapeutic applications .
- Safety and Toxicity : Preliminary toxicity assessments have indicated that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Current data suggest moderate toxicity at high concentrations .
特性
IUPAC Name |
4-ethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-3-26-18-10-8-17(9-11-18)20(25)22-12-13-27-21-23-14-19(24-21)16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIDEXIGFYUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













